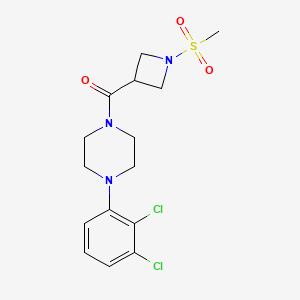

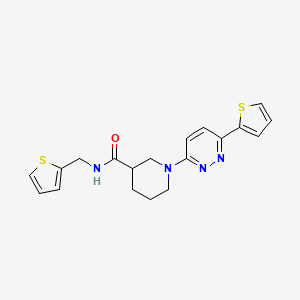

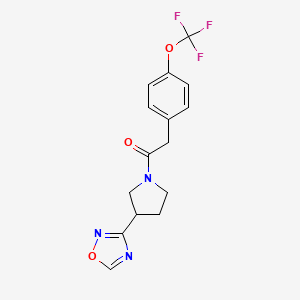

![molecular formula C21H20N4OS2 B2529258 4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione CAS No. 892301-98-3](/img/structure/B2529258.png)

4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a dihydropyrimidine ring, an oxadiazole ring, and various substituents such as a methylthio group and a p-tolyl group. While the specific compound is not directly studied in the provided papers, related structures have been investigated, which can give insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as thiazolo[3,2-a]pyrimidines, involves the reaction of substituted dihydropyrimidine thiones with reagents like methyl chloroacetate in boiling toluene, yielding good results as confirmed by NMR spectroscopy and X-ray crystallography . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can involve the reaction of hydrazides with potassium ethylxanthate, followed by alkylation, aminomethylation, and acylation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography . Additionally, density functional theory (DFT) has been employed to study the electronic structure and spectral features of similar molecules, such as 4-methylthiadiazole-5-carboxylic acid, which can provide insights into the stability and electronic properties of the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of related oxadiazole and thiadiazole compounds has been studied, revealing that alkylation tends to occur at the sulfur atom, while aminomethylation and acylation proceed at the nitrogen atom . Mass spectrometric studies have also shown that substituents can significantly affect the fragmentation behavior of these compounds, with electron-withdrawing groups leading to a higher degree of rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been extensively studied. For instance, the solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps have been investigated for 4-methylthiadiazole-5-carboxylic acid . These studies can provide a foundation for understanding the properties of the compound , such as its potential for hydrogen bonding, its behavior in different solvent environments, and its optical characteristics.

科学的研究の応用

Antifungal Applications

A study by Nimbalkar et al. (2016) explored the synthesis of Mannich bases derived from 1,3,4-oxadiazole-thiones, demonstrating significant antifungal activity against various human pathogenic fungal strains, including Candida albicans and Aspergillus niger. These compounds exhibited promising results in molecular docking studies, suggesting potential for optimization as antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Antioxidant Activity

Research conducted by Kotaiah et al. (2012) involved the synthesis of thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole, demonstrating significant in vitro antioxidant activity. This study highlights the electron-donating and electron-withdrawing effects on the antioxidant properties of these compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Anticancer Agents

A study on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents revealed their potential against MCF-7 breast cancer cell lines. This research supports the pharmacological relevance of the tetrahydropyridine (THP) derivatives in cancer treatment, indicating the effect of substituents on the THP ring system on biological activity (Redda & Gangapuram, 2007).

Antimicrobial Activity

The synthesis of new Mannich bases bearing a 1,3,4-oxadiazoline ring system was investigated by JagadeeshPrasad et al. (2015), showcasing the antimicrobial potential of these compounds. This study adds to the understanding of the antimicrobial properties of compounds derived from 1,3,4-oxadiazole-thiones, contributing to the development of novel antimicrobial agents (JagadeeshPrasad, Holla, Kumari, Laxmana, & Chaluvaiah, 2015).

特性

IUPAC Name |

6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-12-4-6-15(7-5-12)19-24-20(26-25-19)17-13(2)22-21(27)23-18(17)14-8-10-16(28-3)11-9-14/h4-11,18H,1-3H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDUUKYABZHMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

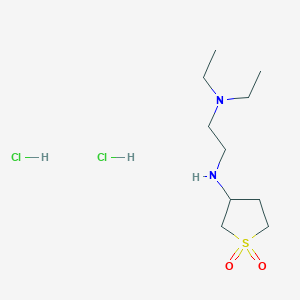

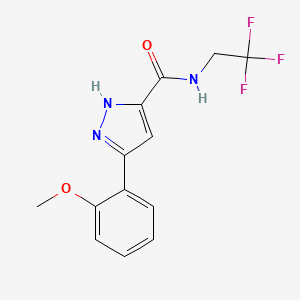

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)

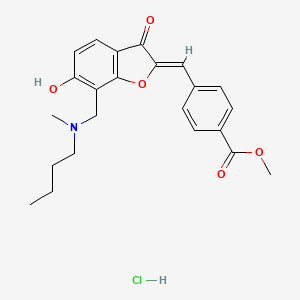

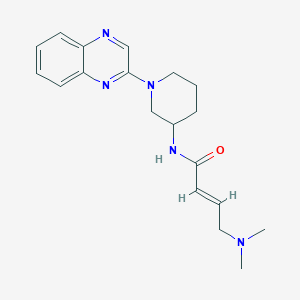

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

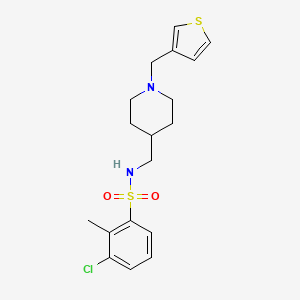

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

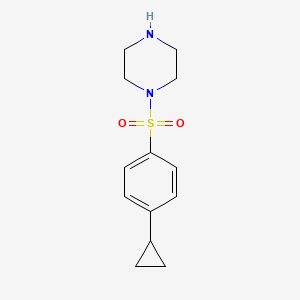

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)